5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one
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Overview
Description
5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyridazinone core. The methylamino group is attached to the pyridazinone ring, contributing to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or their equivalents under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates in the presence of a base.
Attachment of the Methylamino Group: The methylamino group can be introduced through nucleophilic substitution reactions using methylamine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Modulation: It may interact with specific receptors on cell surfaces, modulating their signaling pathways and affecting cellular responses.
Pathway Interference: The compound may interfere with key biochemical pathways, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-(Amino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one: Similar structure but with an amino group instead of a methylamino group.
5-(Methylamino)-2-(4-(trifluoromethyl)phenyl)pyridazin-3(2H)-one: Similar structure but with the trifluoromethyl group attached to the para position of the phenyl ring.
5-(Methylamino)-2-(3-(difluoromethyl)phenyl)pyridazin-3(2H)-one: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.
Uniqueness
The uniqueness of 5-(Methylamino)-2-(3-(trifluoromethyl)phenyl)pyridazin-3(2H)-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the methylamino group contributes to its reactivity and potential biological activity.
Properties
CAS No. |
66165-45-5 |
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Molecular Formula |
C12H10F3N3O |
Molecular Weight |
269.22 g/mol |
IUPAC Name |
5-(methylamino)-2-[3-(trifluoromethyl)phenyl]pyridazin-3-one |
InChI |
InChI=1S/C12H10F3N3O/c1-16-9-6-11(19)18(17-7-9)10-4-2-3-8(5-10)12(13,14)15/h2-7,16H,1H3 |
InChI Key |
FWQLREQTFINKHF-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=O)N(N=C1)C2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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